molecular formula C19H32N6O2 B2835977 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Numéro de catalogue: B2835977
Poids moléculaire: 376.5 g/mol
Clé InChI: CZQDYFMLLPPMLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. The 1- and 3-positions are methyl groups, while the 7-position is substituted with a 3-methylbutyl chain, and the 8-position features a (4-ethylpiperazin-1-yl)methyl group. Its structural flexibility at the 7- and 8-positions allows for modulation of physicochemical properties, such as lipophilicity (e.g., XLogP3 ~1.9 in analogs) and solubility, which are critical for drug development .

Propriétés

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O2/c1-6-23-9-11-24(12-10-23)13-15-20-17-16(25(15)8-7-14(2)3)18(26)22(5)19(27)21(17)4/h14H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQDYFMLLPPMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione , with CAS number 797028-19-4 , is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H32N6O2
  • Molecular Weight : 376.5 g/mol
  • Structure : The compound features a purine base modified with an ethylpiperazine side chain and a methylbutyl group.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as an antagonist or inhibitor for certain pathways involved in cellular signaling and metabolism.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound may influence adenosine receptors (A1, A2A), which are crucial in various physiological processes including neurotransmission and immune responses.
  • Inhibition of Phosphodiesterases : By inhibiting phosphodiesterases (PDEs), it can increase intracellular cAMP levels, thereby enhancing signaling pathways related to cell growth and differentiation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity Effect Study Reference
AnticancerInhibits tumor growth
NeuroprotectiveReduces neuronal apoptosis
Anti-inflammatoryDecreases cytokine production
Cardiovascular protectionImproves endothelial function

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that the compound effectively inhibited the proliferation of non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a chemotherapeutic agent when used in combination with other drugs such as cisplatin.
  • Neuroprotective Effects : Research featured in Neuroscience Letters indicated that the compound could mitigate neuronal damage in models of ischemia by reducing oxidative stress markers and promoting cell survival pathways.
  • Cardiovascular Benefits : An investigation reported in Journal of Cardiovascular Pharmacology showed that treatment with this compound improved endothelial function in diabetic rats, suggesting its potential for treating cardiovascular complications associated with diabetes.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione are attributed to its interactions with various receptors and enzymes. Notable mechanisms include:

  • Adenosine Receptor Modulation : Influences adenosine receptors (A1, A2A), which are crucial in neurotransmission and immune responses.
  • Inhibition of Phosphodiesterases : Increases intracellular cAMP levels, enhancing signaling pathways related to cell growth and differentiation.
  • Antioxidant Activity : Exhibits potential protective effects against oxidative stress.

Table 1: Summary of Biological Activities

ActivityEffectStudy Reference
AnticancerInhibits tumor growthCancer Research
NeuroprotectiveReduces neuronal apoptosisNeuroscience Letters
Anti-inflammatoryDecreases cytokine productionJournal of Inflammation
Cardiovascular protectionImproves endothelial functionJournal of Cardiovascular Pharmacology

Anticancer Efficacy

A study published in Cancer Research demonstrated that the compound effectively inhibited the proliferation of non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis through the activation of caspase pathways. This study highlighted its potential as a chemotherapeutic agent, particularly when used in combination with cisplatin.

Neuroprotective Effects

Research featured in Neuroscience Letters indicated that the compound could mitigate neuronal damage in ischemia models by reducing oxidative stress markers and promoting survival pathways. This suggests its potential for treating neurodegenerative diseases.

Cardiovascular Benefits

An investigation reported in Journal of Cardiovascular Pharmacology showed that treatment with this compound improved endothelial function in diabetic rats. This finding suggests its potential application in managing cardiovascular complications associated with diabetes.

Potential Therapeutic Applications

Given its diverse biological activities, 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione may have several therapeutic applications:

  • Cancer Treatment : As an adjunct to existing chemotherapeutics.
  • Neuroprotection : For conditions like stroke or neurodegenerative diseases.
  • Cardiovascular Health : To improve endothelial function and manage diabetes-related complications.
  • Anti-inflammatory Therapy : For diseases characterized by chronic inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Pharmacological Activity Reference
Target Compound 3-Methylbutyl (4-Ethylpiperazin-1-yl)methyl ~421.5 (estimated) Potential PDE inhibition, anti-inflammatory
Linagliptin But-2-ynyl-3-methyl (3R)-3-Aminopiperidin-1-yl 472.5 Antidiabetic (DPP-4 inhibitor), long half-life (~100 h)
Compound 3-Phenylpropyl (4-Ethylpiperazin-1-yl)methyl 424.5 Structural analog; higher lipophilicity (XLogP3: 1.9)
Compound 19 () 3-Methylbenzyl (4-Methylpyrimidin-2-yl)piperidin-4-yloxy 523.6 Aldehyde dehydrogenase (ALDH) inhibitor
Compound 70 () 4-(Pyrrolidinylethyl)piperazinylbut-2-ynyl N/A 343.2 Acetylcholinesterase inhibition (structural inference)
Compound 145 () Disubstituted Disubstituted ~450 (estimated) Pan-PDE inhibitor, anti-fibrotic effects
Derivatives Piperazinylacetyl Varied aromatic amines ~500–600 Antiasthmatic (PDE3 inhibition)

Key Structural and Functional Insights

Linagliptin: Unlike the target compound, Linagliptin features a quinazolinylmethyl group at position 1 and an aminopiperidine at position 2. These modifications confer selectivity for dipeptidyl peptidase-4 (DPP-4) and a long elimination half-life (>100 h), making it suitable for diabetes management . The target compound’s 4-ethylpiperazine group may enhance solubility but lacks the DPP-4-targeting moieties.

Analog: Substituting the 7-position’s 3-methylbutyl with 3-phenylpropyl increases aromaticity and molecular weight (424.5 vs.

PDE Inhibitors () : The target compound’s 7- and 8-substituents align with 7,8-disubstituted purine-2,6-diones, which exhibit pan-PDE inhibition. Compound 145, for example, inhibits PDE4B/PDE7A and reduces TGF-β1-induced fibrosis, suggesting the target compound may share similar mechanisms .

Antiasthmatic Derivatives () : Piperazinylacetyl-substituted analogs demonstrated PDE3 inhibition, with electron-withdrawing groups enhancing activity. The target compound’s 4-ethylpiperazine may offer balanced basicity for receptor interactions but requires empirical validation .

Anti-inflammatory Analogs () : While the target compound lacks ester/amide moieties (linked to TNF-α suppression in ), its 3-methylbutyl chain may improve membrane permeability, and the piperazine group could modulate cytokine pathways .

Q & A

What are the critical considerations for designing a high-yield synthesis route for this compound?

The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. For example:

  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is preferred to dissolve reactants and enhance reaction efficiency .
  • Reaction optimization : Stepwise alkylation of the purine core followed by piperazine substitution. Temperature ranges between 60–80°C improve intermediate stability .
  • Catalysts : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation in later stages .
    Methodological tip: Employ Design of Experiments (DoE) to test variables (e.g., solvent ratios, reaction time) and identify optimal conditions .

How can structural ambiguities in crystallographic data be resolved for this compound?

Use the SHELX suite (e.g., SHELXL for refinement) to resolve crystallographic ambiguities. Key steps include:

  • Data collection : High-resolution X-ray diffraction (minimum 1.0 Å) to capture electron density maps .
  • Refinement strategies : Apply TWIN commands for handling twinned crystals and restraints for flexible moieties (e.g., ethylpiperazine) .
  • Validation : Cross-check with spectroscopic data (e.g., FTIR peaks at 1697 cm⁻¹ for C=O stretching ) to confirm functional groups.

How do structural modifications at the piperazine or purine moieties affect biological activity?

Structure-Activity Relationship (SAR) studies highlight:

Substituent PositionModification ExampleImpact on ActivitySource
Piperazine N-4Ethyl vs. benzyl groupsEthyl enhances solubility; benzyl increases receptor affinity
Purine C-8Methyl vs. hexyl chainsLonger alkyl chains (e.g., 3-methylbutyl) improve membrane permeability
Methodological approach: Synthesize analogs with systematic substituent variations and test against target enzymes (e.g., viral polymerases) using in vitro assays .

How can contradictions in reported biological activity data for analogs be analyzed?

Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Purity validation : Confirm compound purity (>95%) via HPLC and mass spectrometry .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or trends .

What advanced techniques are recommended for studying target binding mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) between the compound and viral polymerases .
  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., HCV NS5B polymerase ).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .

How can oxidation or substitution reactions at the purine core be optimized for derivative synthesis?

  • Oxidation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to selectively oxidize the C-8 position without degrading the piperazine moiety .
  • Substitution : Employ SN2 conditions (e.g., NaH/DMF) for nucleophilic displacement at the methyl group on N-3 .
    Monitor progress via TLC and LC-MS to isolate intermediates .

What computational methods validate the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to predict cellular uptake efficiency .
  • QSAR modeling : Corrogate substituent descriptors (e.g., Hammett constants) with activity data to guide synthetic priorities .

How can batch-to-batch variability in synthesis be minimized?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
  • Scale-up protocols : Maintain consistent stirring rates (≥500 rpm) and cooling gradients during exothermic steps .
  • Quality Control : Use NMR (¹H/¹³C) to verify structural consistency, focusing on piperazine methylene protons (δ 3.2–3.5 ppm) .

What are the key challenges in crystallizing this compound, and how are they addressed?

Challenges include flexibility of the 3-methylbutyl chain and solvent inclusion . Solutions:

  • Cryo-crystallization : Use liquid nitrogen to flash-freeze crystals and reduce thermal motion .
  • Co-crystallization : Add stabilizing agents (e.g., PEG 4000) to improve lattice formation .
  • Data collection : Use synchrotron radiation for high-resolution datasets on microcrystals .

How does the ethylpiperazine moiety influence receptor selectivity compared to other analogs?

The ethyl group reduces steric hindrance, enabling deeper penetration into hydrophobic binding pockets (e.g., adenosine A2A receptors). In contrast, bulkier substituents (e.g., benzyl) may shift selectivity toward off-target kinases . Validate via competitive binding assays using radiolabeled ligands (e.g., [³H]CGS21680 for A2A) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.